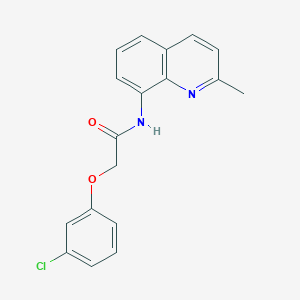![molecular formula C19H18FN3O3 B14984198 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B14984198.png)
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the dimethylphenyl group: This step involves the use of a Friedel-Crafts acylation reaction to attach the dimethylphenyl group to the oxadiazole ring.
Attachment of the fluorophenoxy group: This can be done through a nucleophilic substitution reaction where the fluorophenoxy group is introduced to the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring structure and exhibits similar chemical properties.
N-(3,4-dimethylphenyl)-N′-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea: Another oxadiazole derivative with comparable biological activities.
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H18FN3O3 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C19H18FN3O3/c1-11-8-9-14(10-12(11)2)17-18(23-26-22-17)21-19(24)13(3)25-16-7-5-4-6-15(16)20/h4-10,13H,1-3H3,(H,21,23,24) |
InChI-Schlüssel |
KOXNDTXIEBAROU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B14984124.png)
![1-benzyl-4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B14984139.png)

![N-[1H-indol-3-yl(4-methylphenyl)methyl]-N-methylpropanamide](/img/structure/B14984147.png)

![Methyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14984175.png)

![N-{[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide](/img/structure/B14984206.png)
![1-(benzylsulfonyl)-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14984208.png)

![N-[2-(benzylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14984217.png)
![N-[2-(4-{2-[(3-nitrophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B14984227.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B14984228.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B14984232.png)
